molecular formula C14H12N2O B183750 3-Acetylaminocarbazole CAS No. 57102-95-1

3-Acetylaminocarbazole

Cat. No. B183750
CAS RN: 57102-95-1
M. Wt: 224.26 g/mol
InChI Key: JWFQIJOWFMAEMA-UHFFFAOYSA-N
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Description

3-Acetylaminocarbazole, also known as 3AAC, is a heterocyclic aromatic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. 3AAC has been used in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of 3-Acetylaminocarbazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-Acetylaminocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

Studies have shown that 3-Acetylaminocarbazole has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Acetylaminocarbazole has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetylaminocarbazole in lab experiments is its versatility. It can be easily synthesized and modified to suit a variety of research needs. However, one limitation of using 3-Acetylaminocarbazole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the use of 3-Acetylaminocarbazole in scientific research. One area of interest is the development of new carbazole-based materials for use in electronic devices such as solar cells and LEDs. Another potential future direction is the use of 3-Acetylaminocarbazole as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetylaminocarbazole and its potential applications in cancer therapy and other areas of medicine.

Synthesis Methods

The synthesis of 3-Acetylaminocarbazole can be achieved through several methods, including the Pictet-Spengler reaction, cyclization of 3-aminoacetophenone, and oxidative coupling of 3-aminoacetophenone. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 3-Acetylaminocarbazole. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 3-Acetylaminocarbazole.

Scientific Research Applications

3-Acetylaminocarbazole has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a precursor for the synthesis of carbazole-based materials, and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

57102-95-1

Product Name

3-Acetylaminocarbazole

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-(9H-carbazol-3-yl)acetamide

InChI

InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17)

InChI Key

JWFQIJOWFMAEMA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32

Other CAS RN

57102-95-1

Origin of Product

United States

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